tert-Butyl (4-chloro-2-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOFUPMHMIGQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-2-fluorophenyl)carbamate typically involves the reaction of 4-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature for several hours . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl carbamates.
Hydrolysis: The primary product is 4-chloro-2-fluoroaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
tert-Butyl (4-chloro-2-fluorophenyl)carbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical studies .
Comparison with Similar Compounds
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate (CAS: A1225052)
- Molecular Formula: C₁₁H₁₂ClFINO₂ (MW: 371.65 g/mol)
- Key Differences: The addition of an iodine atom at the 2-position and a fluorine at the 3-position increases molecular weight significantly compared to the target compound.
tert-Butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
- Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol)
- Key Differences : This compound replaces the fluorinated aromatic ring with a phenethyl group. The absence of fluorine and the extended alkyl chain may enhance lipophilicity, influencing membrane permeability in drug candidates .
Functional Group Modifications
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS: 939760-49-3)
- Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW: 270.80 g/mol)
- Key Differences : The introduction of an ethylamine moiety adds a basic nitrogen center, which could improve solubility in aqueous environments. This structural feature is advantageous in prodrug design or for modulating pharmacokinetic properties .
tert-Butyl (4-aminobenzyl)carbamate (Compound 42 in )
- Molecular Formula : C₁₂H₁₈N₂O₂ (MW: 222.28 g/mol)
Complex Derivatives with Extended Functionality
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate (CAS: 869366-03-0)
- Molecular Formula: C₂₁H₁₇ClF₂NO₃ (MW: 416.82 g/mol)
- Key Differences : The incorporation of a propargyl group and a difluorobenzoyl moiety creates a highly conjugated system. This structural complexity may enhance binding affinity to enzyme active sites but could also introduce synthetic challenges .
Reactivity and Stability Considerations
- Stability : The Boc group in the target compound provides stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid). This contrasts with iodine-containing analogs (e.g., A1225052), where the C–I bond may undergo unintended cleavage under radical or photolytic conditions .
- Synthetic Utility : The target compound’s fluorine atom can direct electrophilic substitution reactions, whereas the iodine in A1225052 enables participation in Suzuki-Miyaura couplings .
Biological Activity
Tert-butyl (4-chloro-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H12ClFNO2
- Molecular Weight : 229.67 g/mol
- CAS Number : 1018450-35-5
The structure of this compound includes a tert-butyl group, a chloro group, and a fluorine atom on the aromatic ring, which may influence its biological activity through steric and electronic effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with carbamate functional groups often act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : The presence of halogens (chlorine and fluorine) can enhance binding affinity to specific receptors, potentially modulating signaling pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, which could extend to this compound.
In Vitro Studies
A study examined the effects of various carbamates on cell lines. This compound demonstrated significant inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties. The half-maximal inhibitory concentration (IC50) was determined to be approximately 5 µM in specific assays.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications on the aromatic ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine enhances potency against certain targets compared to their non-halogenated counterparts.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 5 | Cancer Cell Lines |
| Related Compound A | 10 | Cancer Cell Lines |
| Related Compound B | 15 | Enzyme X |
Case Studies
-
Case Study on Anticancer Activity :
In a controlled study involving various carbamates, this compound was found to induce apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential. -
Antimicrobial Activity Assessment :
A separate investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound exhibited moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL.
Q & A
Q. What are the common synthetic routes for tert-Butyl (4-chloro-2-fluorophenyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-2-fluoroaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . Key steps include:
Dissolving the aniline derivative in a polar aprotic solvent.
Dropwise addition of tert-butyl chloroformate under inert atmosphere.
Stirring at 0–5°C to minimize side reactions.
Yield optimization requires precise control of temperature, solvent purity, and stoichiometric ratios. For example, excess base can hydrolyze the chloroformate, reducing efficiency .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbamate carbonyl signals (δ 150–155 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 259.07 for CHClFNO) .
- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX software) resolves bond angles and torsional strain in the carbamate group .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage : Seal containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the 4-chloro-2-fluorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F substituents activate the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. For example:
- Buchwald-Hartwig Amination : Requires Pd(OAc)/Xantphos catalysis at 100–120°C in toluene, leveraging the ring’s electron deficiency .
- Contradictions in Data : Some studies report low yields (<40%) due to steric hindrance from the tert-butyl group, necessitating alternative ligands (e.g., DavePhos) .
Q. What strategies resolve contradictory crystallographic data for carbamate derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C=O vs. C–N distances) arise from:
- Twinned Crystals : Use SHELXD for structure solution and Mercury software for visualization to identify twin laws .
- Disorder Modeling : Refine occupancies of disordered tert-butyl groups using anisotropic displacement parameters in SHELXL .
Example: A 2023 study resolved a 0.05 Å discrepancy in C=O bond length by re-refining data with higher-resolution (0.8 Å) synchrotron sources .
Q. How can computational methods predict the biological activity of this carbamate?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). The chloro-fluorophenyl moiety often occupies hydrophobic pockets .
- QSAR Models : Correlate Hammett constants (σ for Cl/F) with IC values from in vitro assays. A 2024 study linked σ = +0.37 to moderate kinase inhibition (IC ~ 5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
